molecular formula C21H17N3 B13356825 N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13356825
M. Wt: 311.4 g/mol
InChI Key: ZCUUUBHEPGCVOQ-PXLXIMEGSA-N
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Description

N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a fused imidazo-pyridine ring system, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions to form the imidazo[1,2-a]pyridine core . This is followed by further functionalization to introduce the benzylidene and methyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets. It can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylimidazo[1,2-a]pyridin-3-amine
  • N-phenylimidazo[1,2-a]pyridin-3-amine
  • 4-methylimidazo[1,2-a]pyridine

Uniqueness

N-benzylidene-5-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-N-(5-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-phenylmethanimine

InChI

InChI=1S/C21H17N3/c1-16-9-8-14-19-23-20(18-12-6-3-7-13-18)21(24(16)19)22-15-17-10-4-2-5-11-17/h2-15H,1H3/b22-15+

InChI Key

ZCUUUBHEPGCVOQ-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=CC2=NC(=C(N12)/N=C/C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)N=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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